molecular formula C15H16ClN5O B6969789 (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone

(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone

Cat. No.: B6969789
M. Wt: 317.77 g/mol
InChI Key: YTRQLWSFAPSSKP-UHFFFAOYSA-N
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Description

(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

(3-chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c16-13-10-17-7-3-12(13)15(22)21-8-4-11(5-9-21)19-14-2-1-6-18-20-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRQLWSFAPSSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=CC=C2)C(=O)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyridine to form 3-chloropyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a piperidine derivative to introduce the piperidinyl group. The final step involves the coupling of the pyridazinylamino group to the piperidine ring under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic benefits.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biological pathways. For example, it could inhibit the activity of a particular enzyme, leading to changes in cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone: Unique due to its specific combination of functional groups.

    (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]ethanone: Similar structure but with an ethanone group instead of methanone.

    (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanone: Contains a propanone group, offering different reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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